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molecular formula C4H5ClO B116700 Methacryloyl chloride CAS No. 920-46-7

Methacryloyl chloride

Cat. No. B116700
M. Wt: 104.53 g/mol
InChI Key: VHRYZQNGTZXDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08535871B2

Procedure details

A four-necked flask equipped with a stirrer, a thermometer, and a dropping funnel was charged with 6.6 g (0.04 mol) of 1-ethyl-4,4-difluorocyclohexanol, 0.2 g of 4-dimethylaminopyridine, 4.9 g of triethylamine, and 20 g of acetone. The mixture was stirred to obtain a solution. A solution prepared by dissolving 4.6 g (0.044 mol) of methacrylic acid chloride in 5 g of acetone was added to the solution at 4° C. over 30 minutes. The mixture was stirred at 4° C. for 3 hours to obtain a reaction mixture. The reaction mixture was washed with water to obtain 7.42 g of 1-ethyl-4,4-difluorocyclohexyl methacrylate (hereinafter may be referred to as “compound (M-8)” ((M-8) in Table 1)). The yield of 1-ethyl-4,4-difluorocyclohexyl methacrylate with respect to 1-ethyl-4,4-difluorocyclohexanol was 78%.
Name
1-ethyl-4,4-difluorocyclohexanol
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([OH:11])[CH2:8][CH2:7][C:6]([F:10])([F:9])[CH2:5][CH2:4]1)[CH3:2].C(N(CC)CC)C.[C:19](Cl)(=[O:23])[C:20]([CH3:22])=[CH2:21]>CN(C)C1C=CN=CC=1.CC(C)=O>[C:19]([O:11][C:3]1([CH2:1][CH3:2])[CH2:4][CH2:5][C:6]([F:10])([F:9])[CH2:7][CH2:8]1)(=[O:23])[C:20]([CH3:22])=[CH2:21]

Inputs

Step One
Name
1-ethyl-4,4-difluorocyclohexanol
Quantity
6.6 g
Type
reactant
Smiles
C(C)C1(CCC(CC1)(F)F)O
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.2 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
20 g
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
5 g
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
to obtain a solution
CUSTOM
Type
CUSTOM
Details
A solution prepared
ADDITION
Type
ADDITION
Details
was added to the solution at 4° C. over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 4° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to obtain a reaction mixture
WASH
Type
WASH
Details
The reaction mixture was washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1(CCC(CC1)(F)F)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.42 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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